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molecular formula C13H9ClF2O2S B1353940 2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene CAS No. 470716-51-9

2-(((4-Chlorophenyl)sulfonyl)methyl)-1,4-difluorobenzene

Cat. No. B1353940
M. Wt: 302.72 g/mol
InChI Key: HHEQSSURHUQFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304094B2

Procedure details

A mixture of sodium tungstate dihydrate (1.83 g, 5.54 mmol) as a solution in water (36.56 mL), 1M sulfuric acid (2.50 mL), 2-[[(4-chlorophenyl)thio]methyl]-1,4-difluorobenzene (Example 1) (10 g, 0.37 mol) and Aliquat 336™ (2.99 g, 7.39 mmol) in toluene (500 mL) was heated to 45° C., and 27.5% aqueous hydrogen peroxide (114.2 mL) was added slowly. The mixture was cooled and the unreacted peroxide was quenched by addition of 20wt % sodium metabisulfite solution (120 mL). The layers were separated. The organic phase was washed with water (190 mL) and concentrated to a total volume of approximately 200 mL. Heptane (400 mL) was added and the resulting mixture was cooled to 0° C. and filtered. The wet cake was washed with 2:1 heptane:toluene (200 mL) and then heptane (200 mL). The product was dried in vacuo at 40° C. to yield 107.6 g of 2-[[(4-chlorophenyl)sulfonyl]methyl]-1,4-difluorobenzene (96% yield). 1H NMR CDCl3— as obtained via Method (a).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
114.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
36.56 mL
Type
reactant
Reaction Step Three
Quantity
1.83 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([S:13][CH2:14][C:15]2[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:16]=2[F:22])=[CH:9][CH:8]=1.OO.[OH2:25]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C1(C)C=CC=CC=1.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([CH2:14][C:15]2[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:16]=2[F:22])(=[O:2])=[O:25])=[CH:9][CH:8]=1 |f:4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCC1=C(C=CC(=C1)F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
114.2 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
36.56 mL
Type
reactant
Smiles
O
Name
Quantity
1.83 g
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the unreacted peroxide was quenched by addition of 20wt % sodium metabisulfite solution (120 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic phase was washed with water (190 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a total volume of approximately 200 mL
ADDITION
Type
ADDITION
Details
Heptane (400 mL) was added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The wet cake was washed with 2:1 heptane
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CC1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 107.6 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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